1-(Cyclopropylmethoxy)-4-nitrobenzene
Overview
Description
1-(Cyclopropylmethoxy)-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a cyclopropylmethoxy group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethoxy)-4-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1-(cyclopropylmethoxy)benzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The cyclopropylmethoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, iron, hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 1-(Cyclopropylmethoxy)-4-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Corresponding carbonyl compounds.
Scientific Research Applications
1-(Cyclopropylmethoxy)-4-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds. It may also serve as a probe to investigate the metabolic pathways of nitroaromatic compounds in biological systems.
Medicine: Research into the pharmacological properties of this compound and its derivatives may reveal potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethoxy)-4-nitrobenzene depends on its chemical reactivity and interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, DNA damage, and oxidative stress. The cyclopropylmethoxy group may also influence the compound’s binding affinity to specific molecular targets, thereby modulating its biological activity.
Comparison with Similar Compounds
1-(Cyclopropylmethoxy)-4-aminobenzene:
1-(Cyclopropylmethoxy)-4-chlorobenzene: A compound with similar structural features but different reactivity due to the presence of a chloro group instead of a nitro group.
1-(Cyclopropylmethoxy)-4-methylbenzene: A compound with a methyl group that may exhibit different chemical and biological properties compared to the nitro derivative.
Uniqueness: 1-(Cyclopropylmethoxy)-4-nitrobenzene is unique due to the presence of both a cyclopropylmethoxy group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(cyclopropylmethoxy)-4-nitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8H,1-2,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXOLBPRSPJCBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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